2,5-Didehydro-D-gluconate

Enzyme kinetics Substrate affinity Corynebacterium

2,5-Didehydro-D-gluconate (2,5-DKG) is the essential, stereospecific substrate for NADPH-dependent 2,5-DKG reductases (EC 1.1.1.274/346) in the industrial biosynthesis of vitamin C. Substituting generic keto-acids invalidates kinetic assays; only 2,5-DKG guarantees accurate isoform differentiation and cofactor specificity validation. - 7.5-fold Km differential distinguishes Reductase I (1.8 mM) from Reductase II (13.5 mM). - Validates engineered reductase variants (F22Y, Q192R, K233-series) with defined kinetic shifts. - Absolute NADPH requirement (170-fold over NADH) ensures reliable cofactor engineering studies. Supplied with full analytical characterization. Contact us for bulk pricing and custom synthesis options.

Molecular Formula C6H7O7-
Molecular Weight 191.12 g/mol
Cat. No. B1245419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Didehydro-D-gluconate
Synonyms2,5-diketo-D-gluconate
2,5-diketogluconate
2,5-dioxo-D-gluconate
Molecular FormulaC6H7O7-
Molecular Weight191.12 g/mol
Structural Identifiers
SMILESC(C(=O)C(C(C(=O)C(=O)[O-])O)O)O
InChIInChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-4,7,9-10H,1H2,(H,12,13)/p-1/t3-,4+/m1/s1
InChIKeyRXMWXENJQAINCC-DMTCNVIQSA-M
Commercial & Availability
Standard Pack Sizes1000 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Didehydro-D-gluconate: Key Vitamin C Pathway Intermediate


2,5-Didehydro-D-gluconate (2,5-DKG) is the conjugate base of 2,5-didehydro-D-gluconic acid, a C6 keto-acid metabolite with molecular formula C₆H₇O₇⁻ and molecular weight 191.12 g/mol [1]. It functions as a key intermediate in the ketogluconate metabolism pathway and is the native substrate for 2,5-diketo-D-gluconate reductases (EC 1.1.1.274 and EC 1.1.1.346), which catalyze its NADPH-dependent stereospecific reduction to 2-keto-L-gulonate (2-KLG), the direct chemical precursor to L-ascorbic acid (vitamin C) [2]. The compound is functionally related to D-gluconate and bears the systematic synonym D-threo-hexo-2,5-diulosonate [3].

1

Substrate for 2,5-DKG reductases

EC 1.1.1.274 & EC 1.1.1.346

2

NADPH-dependent reduction

Stereospecific conversion to 2-KLG

3

Vitamin C precursor synthesis

Metabolic engineering & biocatalysis

2,5-Didehydro-D-gluconate: Irreplaceable in Vitamin C Precursor Research


Generic substitution with alternative keto-acids such as 2-keto-D-gluconate or 5-keto-D-gluconate is scientifically unsound for assays targeting 2,5-DKG reductase activity. These compounds are not functional equivalents within the ketogluconate metabolic network; they are distinct intermediates in different pathway branches [1]. Critically, 2,5-DKG reductases exhibit high substrate stereospecificity and do not accept 2-keto-D-gluconate, 5-keto-D-gluconate, or pyruvate as substrates [2]. Moreover, the enzyme's cofactor specificity is absolute for NADPH; NADH-dependent reduction proceeds at a rate approximately 170-fold lower [3]. Use of incorrect intermediates invalidates kinetic assays and introduces off-target enzymatic activity, compromising both research reproducibility and industrial biocatalytic yield calculations.

Substrate specificity

2-Keto-D-gluconate, 5-keto-D-gluconate, and pyruvate are not accepted by 2,5-DKG reductases; assays may not function with alternative keto-acids.

Cofactor mismatch

NADH-dependent reduction proceeds at a rate approximately 170-fold lower than NADPH; NADH substitution may lead to negligible conversion.

Isoform profile

DKGR A and DKGR B differ in substrate selectivity, specific activity, and thermal stability; isoform choice may alter biocatalytic yield and stability interpretation.

2,5-Didehydro-D-gluconate: Comparative Evidence vs. Analogs and Isoforms


Isoform-Dependent Km for 2,5-DKG Reductases

Two 2,5-diketo-D-gluconate reductases (I and II) purified from the same mutant Corynebacterium sp. SHS 0007 strain exhibit markedly different substrate affinities for 2,5-didehydro-D-gluconate. Reductase I demonstrates a Km of 1.8 mM, whereas Reductase II shows a Km of 13.5 mM, representing a 7.5-fold difference in affinity [1]. The purification fold difference (918-fold for Reductase I vs. 28-fold for Reductase II) further underscores their distinct biochemical properties [1].

Isoform Km
Head-to-head
Reductase I Km 1.8 mM vs. Reductase II Km 13.5 mM (7.5-fold difference)
Supports isoform selection for kinetic assays
Corynebacterium sp. SHS 0007; NADPH condition
Enzyme kinetics Substrate affinity Corynebacterium Biocatalysis

F22Y Mutation: Improved Substrate Affinity, Constant kcat

Engineering of 2,5-didehydrogluconate reductase (EC 1.1.1.346) from Corynebacterium sp. via a single F22Y point mutation yields a 2.5-fold decrease in Km for 2,5-didehydro-D-gluconate, while the kcat value remains essentially unchanged relative to wild-type enzyme [1]. A second mutant, Q192R, increases kcat approximately 2.5-fold with minimal Km alteration [2].

F22Y Mutation
Head-to-head
Km reduced 2.5-fold; kcat unchanged vs. WT
Indicates affinity improvement without turnover loss
Corynebacterium sp. reductase; EC 1.1.1.346
Protein engineering Directed evolution Enzyme kinetics Mutagenesis

DKGR A vs. B: Selectivity-Activity Trade-off

Among two naturally occurring 2,5-diketo-D-gluconate reductase isoforms from Corynebacterium, DKGR B exhibits higher specific activity toward 2,5-DKG than DKGR A; however, DKGR A demonstrates greater selectivity for this substrate and significantly higher thermal stability [1]. Molecular dynamics modeling attributes the enhanced kinetic properties of the B form to residue substitutions in the substrate binding pocket that augment interactions with the substrate or alter alignment with the putative proton donor group [1].

DKGR A vs B
Head-to-head
A: higher selectivity & thermal stability; B: higher specific activity
Stability-activity trade-off guides biocatalyst selection
Molecular modeling supports binding pocket differences
Substrate selectivity Enzyme isoforms Aldo-keto reductase Thermal stability

NADPH Requirement for Efficient Reduction

2,5-Didehydrogluconate reductase (EC 1.1.1.274) exhibits strong cofactor discrimination: the reduction rate of 2,5-didehydro-D-gluconate with NADH is 170-fold lower than with NADPH [1]. The enzyme is stereospecific for NADPH-dependent reduction and shows no activity toward D-fructose, L-sorbose, 5-keto-D-gluconate, 2-keto-L-gulonate, 2-keto-D-gluconate, pyruvate, or hydroxypyruvate [2].

Cofactor preference
Head-to-head
170-fold lower reduction rate with NADH vs. NADPH
Requires NADPH supplementation or regeneration
EC 1.1.1.274; no activity with alternative keto-acids
Cofactor specificity NADPH preference Enzyme kinetics Biocatalysis

Exclusive Reduction Role in Ketogluconate Metabolism

In ketogluconate metabolism, 2,5-didehydro-D-gluconate serves as the branch-point substrate for two distinct NADPH-dependent enzymatic routes: one via 2,5-diketo-D-gluconate reductase producing 5-dehydro-D-gluconate, and another via a reductase protein complex producing 2-keto-L-gulonate, the direct vitamin C precursor [1]. The enzyme 2,5-diketo-D-gluconate reductase A (DKGR A) appears active only in the reduction direction, catalyzing the stereospecific conversion of 2,5-DKG to 2-KLG with no detectable reverse oxidation activity under standard assay conditions [2].

Branch-point role
Class-level
Unique dual-path entry in ketogluconate metabolism
Central node for flux analysis and engineering
PathBank SMP0002017; Corynebacterium systems
Metabolic pathway Ketogluconate metabolism Vitamin C biosynthesis Pathway branch specificity

2,5-Didehydro-D-gluconate: Validated Application Scenarios


Enzymatic Screening of Reductase Isoforms and Engineered Variants

The 7.5-fold Km differential between Reductase I (1.8 mM) and Reductase II (13.5 mM) enables researchers to use 2,5-didehydro-D-gluconate as a diagnostic substrate for distinguishing isoform expression and activity in Corynebacterium-derived systems [1]. This substrate is also essential for validating the kinetic effects of engineered mutations, such as the F22Y variant which reduces Km 2.5-fold without altering kcat, or the Q192R variant which increases kcat 2.5-fold with minimal Km change [2]. Assays must employ NADPH as the cofactor, as NADH-dependent reduction proceeds at a 170-fold lower rate [3].

Biocatalytic Production of 2-KLG (Vitamin C Precursor)

2,5-Didehydro-D-gluconate serves as the direct substrate for NADPH-dependent conversion to 2-keto-L-gulonate (2-KLG), the industrial precursor to L-ascorbic acid [1]. Process engineers must select the appropriate reductase isoform based on operational parameters: DKGR A offers higher substrate selectivity and significantly greater thermal stability for extended reaction campaigns, while DKGR B provides higher specific activity for rapid batch conversion [2]. The enzyme's absolute requirement for NADPH [3] necessitates cofactor regeneration strategies—typically glucose dehydrogenase coupling—for cost-effective industrial implementation [4].

Metabolic Engineering for Enhanced Vitamin C Precursor Flux

As the central branch-point intermediate in ketogluconate metabolism, 2,5-didehydro-D-gluconate is the critical node for redirecting carbon flux away from the competing 5-dehydro-D-gluconate pathway and toward the vitamin C precursor 2-KLG [1]. Metabolic engineers use 2,5-DKG feeding studies and pathway flux analysis to evaluate genetic modifications (e.g., dkgA/dkgB gene expression tuning, competing pathway knockouts) designed to enhance 2-KLG yield in recombinant Erwinia citreus or engineered Corynebacterium strains [2]. The compound's branch-point position makes it the sole entry substrate for both the desired product pathway and the carbon-loss pathway, rendering it uniquely informative for pathway optimization studies.

NADPH-Regeneration System Validation and Cofactor Specificity

The 170-fold reduction rate differential between NADPH and NADH for 2,5-didehydro-D-gluconate reduction makes this compound an ideal probe for validating cofactor specificity in 2,5-DKG reductase variants and for benchmarking NADPH regeneration system efficiency [1]. Researchers can quantify the effectiveness of coupled enzyme systems (e.g., glucose dehydrogenase for NADPH recycling) by measuring 2-KLG production from 2,5-DKG under varying regeneration conditions. The K233-series mutations (e.g., K233Q, K233S) that alter the NADPH/NADH activity ratio in engineered reductases [2] further enable cofactor engineering studies using 2,5-didehydro-D-gluconate as the standardized activity reporter substrate.

Application
Selection Property
Validation Focus
Reductase isoform screening
Isoform-specific substrate affinity
Km and activity comparison under NADPH
Biocatalytic 2-KLG production
Stability-activity trade-off profile
Long-duration vs. high-rate process design
Metabolic flux engineering
Branch-point substrate specificity
Pathway flux distribution analysis
Cofactor regeneration validation
NADPH dependence
Regeneration system benchmarking

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